molecular formula C17H21NO2 B6134289 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione

2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B6134289
M. Wt: 271.35 g/mol
InChI Key: VHNVIZFSXTXQHU-UHFFFAOYSA-N
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Description

2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexanedione core with a dimethylphenylamino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione typically involves the reaction of 2,4-dimethylaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)amino]-2-oxoethylthioacetic acid
  • 2-Methoxyphenyl isocyanate
  • 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol

Uniqueness

2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione stands out due to its unique combination of a cyclohexanedione core and a dimethylphenylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-5-6-14(12(2)7-11)18-10-13-15(19)8-17(3,4)9-16(13)20/h5-7,10,19H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVIZFSXTXQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144395
Record name 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154640-86-5
Record name 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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